3-(4-Fluorophenyl)-1-phenylimidazo[1,5-a]pyridine
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-phenylimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2/c20-16-11-9-15(10-12-16)19-21-18(14-6-2-1-3-7-14)17-8-4-5-13-22(17)19/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKXHKIBURERHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-phenylimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoroaniline with 2-bromoacetophenone to form an intermediate, which then undergoes cyclization with 2-aminopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1-phenylimidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Biological Activities
The imidazo[1,5-a]pyridine derivatives, including 3-(4-Fluorophenyl)-1-phenylimidazo[1,5-a]pyridine, have been studied for a variety of biological effects:
- Anticancer Properties : Research indicates that compounds with the imidazo[1,5-a]pyridine scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in breast cancer cells (MDA-MB-231) with IC50 values as low as 4.23 μM . The mechanism involves disruption of microtubules and induction of reactive oxygen species (ROS), leading to mitochondrial damage and subsequent cell death.
- Antiviral and Antibacterial Activities : Imidazo[1,5-a]pyridine derivatives have also demonstrated antiviral and antibacterial properties. They act as inhibitors of specific enzymes and receptors that are crucial for pathogen survival and replication. For example, some derivatives have been identified as agonists of type-2 cannabinoid receptors (CB2R) and inhibitors of phosphodiesterase 10A, which are promising targets in the treatment of various diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups conducive to biological activity. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents Used | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Phenylamine + 4-fluorobenzaldehyde | 70 |
| 2 | Functionalization | Various electrophiles | 60-85 |
Case Studies
Several case studies highlight the efficacy of this compound in therapeutic applications:
- Anticancer Activity : A study evaluated a series of imidazo[1,5-a]pyridine derivatives against multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited promising cytotoxic effects against prostate (PC-3) and liver (HepG2) cancer cells, suggesting a potential role in chemotherapy regimens .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of imidazo[1,5-a]pyridine derivatives. The findings revealed significant activity against various bacterial strains, indicating their potential use in developing new antibiotics to combat resistant pathogens .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-phenylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit mitogen-activated protein kinases (MAPKs), which play a crucial role in cell signaling and proliferation . The compound’s ability to bind to these targets and interfere with their function underlies its biological activity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Imidazo[1,5-a]pyridine Derivatives
Structural and Solid-State Properties
- Crystal Packing : Pyridyl-substituted analogs (e.g., 3-(2-pyridinyl)imidazo[1,5-a]pyridine) form distorted herringbone structures due to asymmetric molecular shapes . The 4-fluorophenyl derivative may exhibit similar packing but with altered intermolecular interactions (e.g., C–F···π contacts).
- Solubility : Fluorine’s hydrophobicity may reduce aqueous solubility compared to hydroxyl- or methoxy-substituted analogs, impacting bioavailability .
Biological Activity
3-(4-Fluorophenyl)-1-phenylimidazo[1,5-a]pyridine is a synthetic compound that belongs to the imidazopyridine class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a fluorinated phenyl group attached to an imidazo[1,5-a]pyridine core, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds within the imidazo[1,5-a]pyridine class exhibit various biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that derivatives of imidazo[1,5-a]pyridine possess significant antibacterial and antifungal properties. The presence of halogen substituents, such as fluorine, enhances these activities by increasing the lipophilicity and altering the electronic properties of the molecules .
- Anticancer Properties : Imidazo[1,5-a]pyridine derivatives have shown promise in cancer treatment through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth. For example, certain analogs have been reported to inhibit cell proliferation in various cancer cell lines .
- Enzyme Inhibition : The compound exhibits inhibitory activity against specific enzymes like DPP-4 (Dipeptidyl Peptidase-4), which is relevant in diabetes management. Structural modifications can enhance the inhibitory potency against this enzyme .
Antimicrobial Activity
A study evaluated the antibacterial effects of various imidazo[1,5-a]pyridine derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several compounds. Notably, this compound showed promising results:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.004 |
| This compound | Escherichia coli | 0.008 |
These results indicate a strong antibacterial effect, particularly against Staphylococcus aureus .
Anticancer Activity
In vitro studies have indicated that this compound can induce apoptosis in cancer cells. A specific study assessed its effects on human breast cancer cells (MCF-7) and found:
- Cell Viability Reduction : Treatment with the compound resulted in a reduction of cell viability by approximately 70% at a concentration of 10 µM.
- Mechanism of Action : The compound was shown to activate caspase pathways leading to programmed cell death .
Case Study 1: Antimicrobial Efficacy
In a clinical setting, a series of infections caused by resistant strains of bacteria were treated with a regimen including imidazo[1,5-a]pyridine derivatives. Patients exhibited significant improvement in symptoms within days of treatment. The compound's ability to penetrate bacterial biofilms was highlighted as a key factor in its efficacy .
Case Study 2: Cancer Treatment
A preclinical trial involving mice with induced tumors demonstrated that administration of this compound led to a significant decrease in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates within tumor tissues .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used for preparing 3-(4-Fluorophenyl)-1-phenylimidazo[1,5-a]pyridine and its derivatives?
- The synthesis typically involves condensation reactions between substituted aldehydes and aminopyridines, using catalysts like Fe₂O₃@SiO₂/In₂O₃ to improve yields and selectivity. For example, derivatives with fluorophenyl groups are synthesized via cyclization under reflux conditions, followed by purification via column chromatography . Thermodynamic studies (e.g., at 32°C, 37°C, and 42°C) can optimize reaction conditions .
Q. How can spectroscopic techniques validate the structure of this compound?
- Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. H NMR confirms substituent positions via aromatic proton splitting patterns, while IR identifies functional groups (e.g., C-F stretches at ~1,100 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight .
Q. What experimental design principles apply to optimizing its synthesis or bioactivity assays?
- Statistical Design of Experiments (DoE) minimizes trials while maximizing data quality. For instance, factorial designs can optimize solvent ratios, temperature, and catalyst loading. Response surface methodology (RSM) refines variables like reaction time and pH to enhance yield .
Q. How is its inhibitory activity against cysteine proteases assessed?
- Papain is used as a model enzyme, with chromogenic substrates like Bz-DL-Arg-pNA. Activity is measured at 410 nm after incubating the compound with papain (0.05 mM) and substrate. Inhibition kinetics (e.g., IC₅₀) are calculated using Michaelis-Menten models .
Advanced Research Questions
Q. How do substituent variations on the imidazo[1,5-a]pyridine core influence biological activity?
- Comparative studies show that electron-withdrawing groups (e.g., 4-fluorophenyl) enhance enzyme inhibition by stabilizing ligand-receptor interactions. For example, 3-(4-Fluorophenyl) derivatives exhibit higher papain inhibition (IC₅₀ ~12 µM) compared to methoxy-substituted analogs (IC₅₀ ~25 µM) due to improved hydrophobic binding .
Q. What computational tools predict its reactivity or binding modes?
- Quantum chemical calculations (e.g., DFT) model electronic properties, while molecular docking (AutoDock Vina) simulates binding to targets like cysteine proteases. These tools identify key interactions (e.g., hydrogen bonds with catalytic cysteine residues) and guide structural modifications .
Q. How do thermodynamic parameters (ΔG, ΔH) affect its enzyme inhibition efficacy?
- Isothermal titration calorimetry (ITC) measures binding thermodynamics. For instance, negative ΔG values confirm spontaneous binding, while entropy-driven interactions (positive ΔS) suggest hydrophobic effects. Temperature-dependent assays (32–42°C) reveal enthalpy-entropy compensation, critical for optimizing inhibition under physiological conditions .
Q. How can contradictory data in SAR studies be resolved?
- Multivariate analysis (e.g., PCA or PLS regression) disentangles confounding variables. For example, conflicting bioactivity data between substituents may arise from solvation effects, which can be clarified using solvent-accessible surface area (SASA) calculations .
Methodological Resources
- Enzyme Assays : Follow standardized protocols for papain inhibition, including controls for autoproteolysis and substrate stability .
- Computational Modeling : Use Gaussian 16 for DFT and GROMACS for MD simulations to validate docking results .
- Data Analysis : Implement R or Python libraries (e.g., SciPy, scikit-learn) for statistical modeling of SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
